Ethyl 2-amino-2-cyanoacetate hemioxalate Ethyl 2-amino-2-cyanoacetate hemioxalate
Brand Name: Vulcanchem
CAS No.: 75470-88-1
VCID: VC3051791
InChI: InChI=1S/2C5H8N2O2.C2H2O4/c2*1-2-9-5(8)4(7)3-6;3-1(4)2(5)6/h2*4H,2,7H2,1H3;(H,3,4)(H,5,6)
SMILES: CCOC(=O)C(C#N)N.CCOC(=O)C(C#N)N.C(=O)(C(=O)O)O
Molecular Formula: C12H18N4O8
Molecular Weight: 346.29 g/mol

Ethyl 2-amino-2-cyanoacetate hemioxalate

CAS No.: 75470-88-1

Cat. No.: VC3051791

Molecular Formula: C12H18N4O8

Molecular Weight: 346.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-2-cyanoacetate hemioxalate - 75470-88-1

Specification

CAS No. 75470-88-1
Molecular Formula C12H18N4O8
Molecular Weight 346.29 g/mol
IUPAC Name ethyl 2-amino-2-cyanoacetate;oxalic acid
Standard InChI InChI=1S/2C5H8N2O2.C2H2O4/c2*1-2-9-5(8)4(7)3-6;3-1(4)2(5)6/h2*4H,2,7H2,1H3;(H,3,4)(H,5,6)
Standard InChI Key YEAUHUDLXGQGFE-UHFFFAOYSA-N
SMILES CCOC(=O)C(C#N)N.CCOC(=O)C(C#N)N.C(=O)(C(=O)O)O
Canonical SMILES CCOC(=O)C(C#N)N.CCOC(=O)C(C#N)N.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structure

Basic Identification

Ethyl 2-amino-2-cyanoacetate hemioxalate is a salt form of ethyl 2-amino-2-cyanoacetate, in which the parent compound is combined with oxalic acid in a specific stoichiometric ratio. The compound is registered with CAS Number 75470-88-1 and MDL Number MFCD07784468 . This chemical entity is derived from the parent compound ethyl 2-amino-2-cyanoacetate, which itself has several CAS numbers associated with different forms, including 32683-02-6 and 150464-08-7 .

Structural Features

The molecular structure of ethyl 2-amino-2-cyanoacetate hemioxalate combines the structural elements of ethyl 2-amino-2-cyanoacetate with oxalic acid. The parent compound contains an amino group and a cyano group on the same carbon atom, along with an ethyl ester functionality. This arrangement of functional groups provides unique chemical properties and reactivity to the molecule. The parent structure (before salt formation) can be represented by the SMILES code O=C(OCC)C(N)C#N .

Physical and Chemical Properties

Basic Properties

Ethyl 2-amino-2-cyanoacetate hemioxalate is characterized by its distinctive molecular composition. The compound has a molecular formula of C12H18N4O8 and a molecular weight of 346.29 g/mol . By comparison, the parent compound (ethyl 2-amino-2-cyanoacetate) has a molecular formula of C5H8N2O2 and a molecular weight of 128.13 g/mol . This difference reflects the addition of oxalic acid in the salt formation process.

Spectroscopic Data

While specific spectroscopic data for the hemioxalate salt is limited in the available sources, the parent compound ethyl 2-amino-2-cyanoacetate has been characterized by 1H-NMR spectroscopy with the following key signals: 4.45 (s, 1H), 4.34 (q, J=7.0 Hz, 2H), and 1.36 (t, J=7.0 Hz, 3H) . Mass spectrometry data indicates an M+H+ peak at m/z 129 for the parent compound . These spectroscopic characteristics would be modified in the hemioxalate form due to salt formation.

Synthesis and Preparation Methods

Parent Compound Synthesis

The synthesis of ethyl 2-amino-2-cyanoacetate, the precursor to the hemioxalate salt, has been documented through multiple methods. The most common approach involves the reduction of (E)-ethyl 2-cyano-2-(hydroxyimino)acetate using sodium dithionite in the presence of sodium bicarbonate . This synthetic route typically proceeds in aqueous conditions with yields ranging from 25% to 44% .

A representative synthetic procedure involves:

  • Dissolving (E)-ethyl 2-cyano-2-(hydroxyimino)acetate in water

  • Adding saturated sodium bicarbonate solution

  • Adding sodium dithionite portion-wise

  • Stirring the reaction mixture at temperatures ranging from room temperature to 35°C

  • Extracting the product with dichloromethane

  • Drying and concentrating the organic layer to obtain ethyl 2-amino-2-cyanoacetate

Hemioxalate Salt Formation

Applications and Research Significance

Synthetic Intermediates

Ethyl 2-amino-2-cyanoacetate hemioxalate serves as a valuable synthetic intermediate in organic chemistry due to its multifunctional nature. The parent compound (ethyl 2-amino-2-cyanoacetate) has been documented as a precursor in the synthesis of more complex molecules, including heterocyclic compounds . The hemioxalate salt form may offer advantages in terms of stability, solubility, or handling compared to the free base.

Research Applications

The compound's structure, featuring both amino and cyano groups on the same carbon atom, provides opportunities for diverse chemical transformations. These structural characteristics make it potentially useful in pharmaceutical research, particularly in the synthesis of amino acid derivatives and heterocyclic compounds with biological activity.

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